2-Chloro-N-(2-cyano-benzyl)-acetamide
CAS No.:
Cat. No.: VC13478760
Molecular Formula: C10H9ClN2O
Molecular Weight: 208.64 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H9ClN2O |
---|---|
Molecular Weight | 208.64 g/mol |
IUPAC Name | 2-chloro-N-[(2-cyanophenyl)methyl]acetamide |
Standard InChI | InChI=1S/C10H9ClN2O/c11-5-10(14)13-7-9-4-2-1-3-8(9)6-12/h1-4H,5,7H2,(H,13,14) |
Standard InChI Key | PHWKSCAFSSNHCL-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)CNC(=O)CCl)C#N |
Canonical SMILES | C1=CC=C(C(=C1)CNC(=O)CCl)C#N |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound’s structure consists of:
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Acetamide backbone: A chloro substituent at the α-carbon.
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Benzyl group: A cyano (-C≡N) group at the 2-position of the aromatic ring.
Molecular Formula: C₁₀H₈ClN₂O
Molecular Weight: 213.64 g/mol
Key Functional Groups:
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Chloroacetamide (Cl-CH₂-C(=O)-N<)
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Ortho-cyano benzyl (C₆H₃(CN)-CH₂-)
Physicochemical Properties
The cyano group enhances electronegativity, influencing hydrogen-bonding capacity and reactivity .
Synthesis Methods
General Synthetic Route
The synthesis involves a two-step process:
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Preparation of 2-cyano-benzylamine: Reduction of 2-cyanobenzonitrile or substitution reactions.
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Amide bond formation: Reaction of 2-cyano-benzylamine with chloroacetyl chloride under basic conditions.
Reaction Scheme:
Optimization Strategies
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Solvent Selection: Dichloromethane (DCM) or tetrahydrofuran (THF) for improved yield.
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Base: Sodium hydroxide or triethylamine to neutralize HCl byproduct.
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Temperature: Room temperature to 45°C, avoiding thermal degradation .
Yield: ~70–90% (based on analogous syntheses).
Biological Activity and Applications
Enzyme Inhibition
The compound’s acetamide moiety resembles transition-state analogs in protease inhibition. For example, N-benzyl chloroacetamides inhibit serine hydrolases with IC₅₀ values <10 µM.
Agricultural Applications
Chloroacetamide derivatives are explored as herbicides due to their ability to inhibit fatty acid synthesis in plants . Field trials for analogs show 80–90% weed suppression at 2 kg/ha .
Analytical Characterization
Spectroscopic Data
¹H NMR (500 MHz, CDCl₃):
FTIR (KBr):
Mass Spectrometry:
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ESI-MS: m/z 214.1 [M+H]⁺
Future Research Directions
Unanswered Questions
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